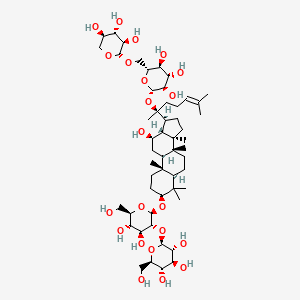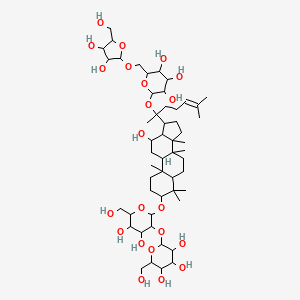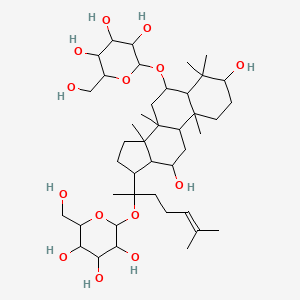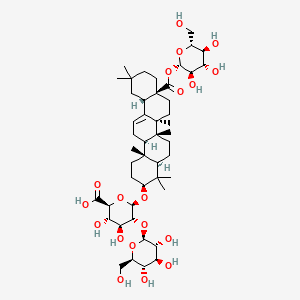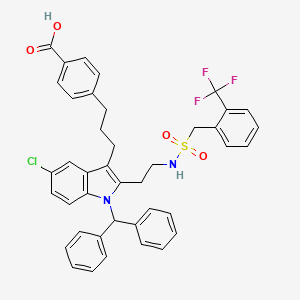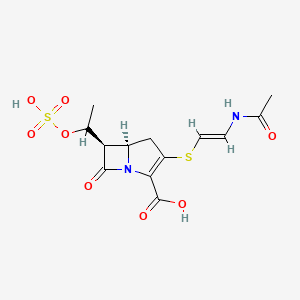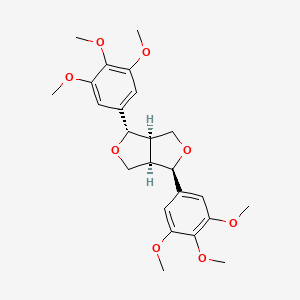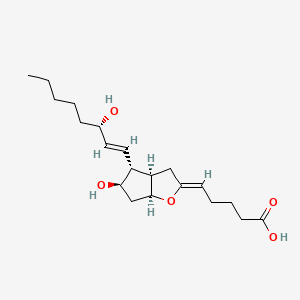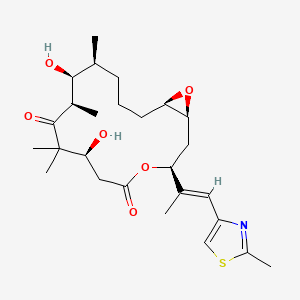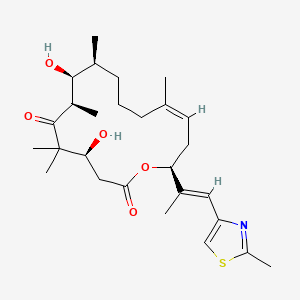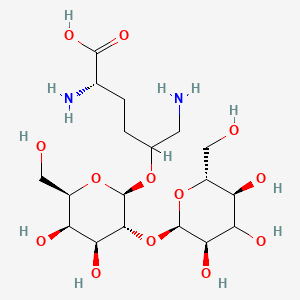
Glucosylgalactosyl hydroxylysine
Vue d'ensemble
Description
Glucosylgalactosyl hydroxylysine is a glycoside of hydroxylysine . It is a post-translational modification (PTM) of collagen, which is a prevalent structural protein essential for numerous functions in vertebrates .
Synthesis Analysis
The synthesis of this compound involves the hydroxylation of specific lysine residues to produce hydroxylysine. This residue can be further modified by glucosylation catalyzed by LH3, where C1 of a glucose is attached by an α-glycosidic bond to C2 of the galactose unit, resulting in the complex structure of α-D-glucopyranosyl-(1 2)-β-D-galactopyranosylhydroxylysine (GG-Hyl) .Molecular Structure Analysis
The molecular formula of this compound is C18H34N2O13 . The structure of this compound is influenced by the glycosylation of hydroxylysine. The attached sugars are arranged such that their hydrophilic faces are well exposed to the solvent, while their hydrophobic faces point towards the hydrophobic portions of collagen .Chemical Reactions Analysis
Glycosylation of hydroxylysine is a complex PTM of collagen. Experimental studies demonstrated that this PTM ceases once the collagen triple helix is formed and that hydroxylysine-O-glycosylation modulates collagen fibrillogenesis .Applications De Recherche Scientifique
1. Collagen Degradation and Turnover Assessment
Glucosylgalactosyl hydroxylysine (Glc-Gal-Hyl) is primarily used in assessing collagen degradation and turnover. Research by Rodriguez and Claus-Walker (1998) demonstrated that measuring Glc-Gal-Hyl levels in urine can evaluate the degradation of skin or bone collagen. Their study focused on spinal cord injuries and found higher urinary concentrations of Glc-Gal-Hyl in patients compared to healthy controls, suggesting different rates of skin and bone collagen degradation (Rodriguez & Claus-Walker, 1998).
2. Collagen Metabolism in Diseases
Glc-Gal-Hyl has been used to study collagen metabolism in various diseases. For instance, Ono et al. (2001) investigated collagen abnormalities in patients with amyotrophic lateral sclerosis (ALS). Their research found a significant correlation between lower urinary levels of Glc-Gal-Hyl and the progression of ALS, suggesting its utility in assessing alterations in collagen metabolism in this disease (Ono et al., 2001).
3. Biomarker for Tissue Origin and Degradation Rate
The glycosides of hydroxylysine, including Glc-Gal-Hyl, are considered good indicators of collagen turnover and can signify the tissue origin of collagen metabolites and the rate of collagen degradation. The study by Casetta et al. (2000) proposed a method using liquid chromatography/tandem mass spectrometry for measuring these analytes in urine, providing a robust tool for large-scale investigations on collagen turnover (Casetta, Romanello, & Moro, 2000).
4. Isolation and Identification Techniques
Advancements in the isolation and identification of Glc-Gal-Hyl have also been made. Garza, Bennett, and Rodriguez (1996) developed a method for obtaining purified Glc-Gal-Hyl from marine sponge, which can provide large amounts of this compound for collagen metabolism studies (Garza, Bennett, & Rodriguez, 1996).
5. Understanding Glycosylation in Collagen Biosynthesis
The role of Glc-Gal-Hyl in collagen biosynthesis, particularly its glycosylation, has been explored. A study by Visser et al. (2023) investigated the glycosylation patterns in collagen chains, highlighting the importance of glycosylated hydroxylysines, including Glc-Gal-Hyl, in collagen structure and function (Visser, Loo, Norris, & Parry, 2023).
Mécanisme D'action
The mechanism of action of glucosylgalactosyl hydroxylysine is related to its role in collagen structure and function. Glycosylation of hydroxylysine modulates the peptide backbone conformation and their solvation environment in the vicinity . It also influences the structure of type I collagen molecule .
Orientations Futures
Future work addressing the consequences of changes in collagen composition and drastic changes in the molecular nature of collagen crosslinks may provide important clues for prevention of lung disease and for lung bioengineering. This could ultimately pave the way to novel targeted approaches in lung regenerative medicine .
Propriétés
IUPAC Name |
(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12?,13-,14+,15+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIRJVJBKWSIOX-SRMFCGEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucosylgalactosyl hydroxylysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
32448-35-4 | |
| Record name | Glucosylgalactosylhydroxylysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosylgalactosyl hydroxylysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is the biological significance of glucosylgalactosyl hydroxylysine in collagen?
A1: this compound (Glc-Gal-Hyl) is a crucial post-translational modification found in collagen, the most abundant protein in mammals. It plays a vital role in collagen stability, fibril formation, and mineralization. [] Research suggests that the extent and pattern of Glc-Gal-Hyl may regulate collagen cross-linking maturation. [] In bone, for instance, Glc-Gal-Hyl is crucial for the proper formation of collagen fibrils and mineralization, ultimately impacting bone strength and stability. []
Q2: How does this compound impact adiponectin and what are the implications for metabolic health?
A2: Glc-Gal-Hyl modification is not limited to collagen. Research has shown that it is also present in adiponectin, a hormone involved in glucose and lipid metabolism. [] LH3, an enzyme responsible for Glc-Gal-Hyl formation, is essential for the proper assembly of high molecular weight adiponectin oligomers, the active form of the hormone. [] Mice lacking LH3 activity displayed reduced adiponectin levels, leading to increased glucose, triglyceride, and LDL-cholesterol levels when fed a high-fat diet, suggesting a link between Glc-Gal-Hyl, adiponectin function, and metabolic health. []
Q3: Can you explain how the absence of this compound impacts the secretion of mannose-binding protein and what are the immunological consequences?
A3: Glc-Gal-Hyl is important for the structure and function of mannose-binding protein (MBP), a key component of the innate immune system. Mutations in the collagen-like domain of MBP, particularly near Glc-Gal-Hyl residues at positions 27 and 30, can disrupt disulfide bonding and lead to inefficient secretion of the protein. [, ] This reduced secretion of MBP, observed both in naturally occurring human mutations and experimental models, can result in immunodeficiency due to impaired complement fixation. [, ]
Q4: What is the role of this compound in platelet aggregation?
A4: Studies using chick skin collagen alpha 1 chain have shown that Glc-Gal-Hyl plays a role in platelet aggregation. Purified Glc-Gal-Hyl was found to inhibit the binding of the alpha 1 chain to isolated platelet membranes, which is a necessary step for platelet aggregation. [] This inhibition suggests that Glc-Gal-Hyl may interfere with the interaction between collagen and platelet receptors, thereby modulating platelet function. []
Q5: How does the level of this compound in urine relate to amyotrophic lateral sclerosis?
A5: Urinary excretion of Glc-Gal-Hyl has been investigated as a potential marker of collagen degradation in amyotrophic lateral sclerosis (ALS). Studies have shown that individuals with ALS excrete significantly lower levels of Glc-Gal-Hyl in their urine compared to healthy controls and patients with other neurological diseases. [] Furthermore, a negative correlation was observed between Glc-Gal-Hyl levels and the duration of ALS, suggesting that altered collagen metabolism, potentially reflected in urinary Glc-Gal-Hyl, could be associated with disease progression. []
Q6: How is this compound distributed within the corneal collagen molecule and what are the potential implications for corneal structure?
A6: Corneal collagen, crucial for corneal transparency, contains a high amount of Glc-Gal-Hyl. [] Analysis of specific regions within the corneal collagen molecule revealed that Glc-Gal-Hyl is not uniformly distributed. [] For example, in the 271-residue peptide α1 CB7, seven glycoside sites were identified, with the major site being lysine 684, containing 34% Glc-Gal-Hyl and 12% galactosylhydroxylysine. [] This non-uniform distribution and abundance of Glc-Gal-Hyl within corneal collagen may contribute to the specific fibril organization and diameter, ultimately influencing corneal transparency. []
Q7: Can this compound serve as a potential biomarker for postmenopausal osteoporosis?
A7: Research exploring risk metabolites for postmenopausal osteoporosis (PO) has identified Glc-Gal-Hyl as a potential biomarker. [] Analysis of gene expression profiles from postmenopausal women with varying bone mineral densities revealed Glc-Gal-Hyl as one of the top-ranking metabolites potentially associated with PO. [] While further research is needed to confirm its clinical utility, this finding suggests that Glc-Gal-Hyl, potentially reflecting altered collagen metabolism in PO, warrants further investigation as a biomarker. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



